molecular formula C16H21NO5P- B14233019 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate CAS No. 729572-16-1

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate

Katalognummer: B14233019
CAS-Nummer: 729572-16-1
Molekulargewicht: 338.31 g/mol
InChI-Schlüssel: OFISDTLJDIVENS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Vorbereitungsmethoden

The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate typically involves the reaction of phthalic anhydride with appropriate amines and phosphonates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

729572-16-1

Molekularformel

C16H21NO5P-

Molekulargewicht

338.31 g/mol

IUPAC-Name

butyl-[4-(1,3-dioxoisoindol-2-yl)butan-2-yloxy]phosphinate

InChI

InChI=1S/C16H22NO5P/c1-3-4-11-23(20,21)22-12(2)9-10-17-15(18)13-7-5-6-8-14(13)16(17)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,21)/p-1

InChI-Schlüssel

OFISDTLJDIVENS-UHFFFAOYSA-M

Kanonische SMILES

CCCCP(=O)([O-])OC(C)CCN1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.